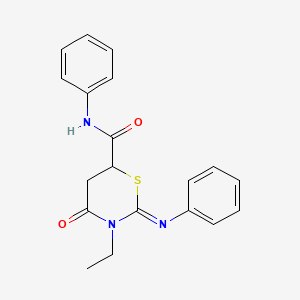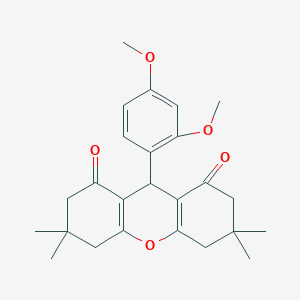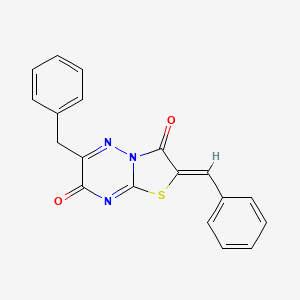![molecular formula C20H21N3O4 B11603335 5-(4-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603335.png)
5-(4-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 5-(4-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione , belongs to the class of pyrimidoquinoline derivatives. Let’s break down its structure:
Chemical Formula: CHNOS
Molecular Weight: 397.5 g/mol
CAS Number: 205312-93-2
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and specialized applications may limit large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Oxidative transformations could occur at specific positions.
Reduction: Reduction reactions may lead to modified derivatives.
Substitution: Substituents on the aromatic ring can be replaced.
Cyclization: Intramolecular cyclizations may yield related structures.
Oxidation: Oxidizing agents (e.g., KMnO, PCC)
Reduction: Reducing agents (e.g., NaBH, LiAlH)
Substitution: Halogenating agents (e.g., Br, Cl)
Cyclization: Acidic or basic conditions
Major Products:: The specific products depend on reaction conditions and regioselectivity. Researchers would need to explore these reactions experimentally.
Scientific Research Applications
Chemistry::
Drug Discovery: Investigate its potential as a lead compound for novel drugs.
Catalysis: Explore its catalytic properties in organic transformations.
Biological Activity: Assess its effects on cellular processes.
Pharmacology: Investigate its potential as a therapeutic agent.
Materials Science: Explore its use in materials with unique properties.
Mechanism of Action
The exact mechanism remains elusive due to limited research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
Pyrimidoquinolines: Explore other pyrimidoquinoline derivatives.
10-Ethyl-3-methyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: A structurally similar compound.
Other 5-membered ring systems: Investigate compounds with similar heterocyclic cores.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C20H21N3O4/c1-22-18-17(19(25)23(2)20(22)26)15(11-7-9-12(27-3)10-8-11)16-13(21-18)5-4-6-14(16)24/h7-10,15,21H,4-6H2,1-3H3 |
InChI Key |
UPOZAULDSDOWAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{(E)-[5-cyano-2-hydroxy-1-(2-hydroxypropyl)-4-methyl-6-oxo-1,6-dihydropyridin-3-yl]diazenyl}benzenesulfonamide](/img/structure/B11603275.png)

![(5Z)-2-(4-fluorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603292.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603300.png)
![methyl 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11603316.png)
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603320.png)
![1,3-dimethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603327.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate](/img/structure/B11603332.png)
![2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B11603342.png)
![(7Z)-3-(3-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603344.png)
![5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603347.png)
![(3aS,4R,9bR)-4-(2-bromophenyl)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11603352.png)
